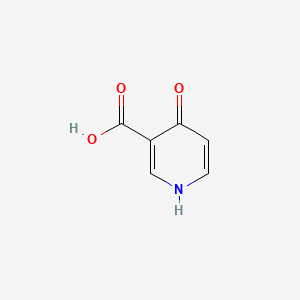

4-Hydroxynicotinic acid

Beschreibung

Overview and Significance of 4-Hydroxynicotinic Acid as a Research Target

This compound, also known as 4-HNA, is a versatile organic compound with the chemical formula C6H5NO3. It presents as an off-white to light yellow solid. chemicalbook.com The presence of both acidic and basic functional groups allows for a variety of chemical interactions and makes it a valuable building block in organic synthesis.

The significance of this compound in research stems from its potential applications in several areas. It is utilized as a reagent in chemical synthesis and serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Furthermore, its derivatives are being explored for their potential therapeutic properties.

A key area of interest is the compound's tautomerism, the ability to exist in two or more interconvertible forms. This compound can exist as its enol tautomer (this compound) or its keto tautomer (4-oxo-1,4-dihydropyridine-3-carboxylic acid). uky.eduresearchgate.net This phenomenon has been studied in detail, revealing the existence of multiple polymorphic forms and hydrates, each with distinct crystal structures and thermal behaviors. uky.eduresearchgate.netacs.org The study of these different forms is crucial for understanding the compound's physical and chemical properties, which is vital for its application in materials science and pharmaceuticals.

Historical Context of this compound Research

Historically, research on hydroxynicotinic acids, including the 4-hydroxy isomer, has been linked to the broader investigation of nicotinic acid and its derivatives. These compounds have long been recognized for their biological activity and industrial importance. researchgate.net For instance, some derivatives have been explored for the treatment of conditions like rheumatism and symptoms of the common cold. researchgate.net

Early research focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted towards understanding their complex physicochemical properties, such as solubility and crystallization behavior. rsc.org Systematic studies have investigated the solubility of various hydroxynicotinic acid isomers in different solvents, revealing that this compound is the most soluble in water at room temperature compared to its 2-, 5-, and 6-isomers. rsc.org

More recent research has delved into the intricate world of polymorphism and tautomerism of this compound. uky.eduresearchgate.netacs.org Detailed studies have identified and characterized multiple crystalline forms (polymorphs) and hydrates of the compound. uky.eduresearchgate.net These investigations employ advanced analytical techniques such as single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to understand the structural and energetic relationships between these different solid-state forms. uky.eduresearchgate.netresearchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multidisciplinary. A significant area of focus remains the in-depth study of its solid-state chemistry, particularly its tautomeric polymorphism. uky.eduresearchgate.netacs.orgacs.org Researchers are actively investigating the factors that influence the formation of different polymorphs and hydrates, such as solvent and pH. mdpi.com Understanding and controlling these crystallization processes is critical for producing materials with consistent and reproducible properties. researchgate.net

Another important avenue of research is the exploration of this compound and its derivatives as functional materials. a2bchem.com By modifying its chemical structure, researchers aim to design materials with specific characteristics for diverse industrial applications. a2bchem.com This includes its use as a building block for more complex molecules.

In the realm of biochemistry, hydroxynicotinic acids are being investigated for their role in metabolic pathways. For example, 6-hydroxynicotinic acid is an intermediate in the bacterial degradation of nicotinic acid. nih.govjmb.or.krnih.gov While not the primary focus, the study of related isomers like this compound contributes to a broader understanding of these biological processes.

Future research will likely focus on several key areas. Detailed mechanistic studies are needed to fully elucidate the modes of action of this compound derivatives in various biological systems. There is also potential for its use in the development of new enzyme inhibitors, which could lead to novel therapeutic agents. Furthermore, continued investigation into its solid-state properties will be crucial for its application in advanced materials and pharmaceuticals.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H5NO3 | glpbio.com |

| Molecular Weight | 139.109 g/mol | glpbio.com |

| Appearance | Off-white to light yellow solid | chemicalbook.com |

| Solubility | Soluble in water and some organic solvents like alcohols. 4HNA is the most soluble of the hydroxynicotinic acid isomers in water at 293 ± 2 K. rsc.org | rsc.org |

| Tautomerism | Exists as this compound (enol form) and 4-oxo-1,4-dihydropyridine-3-carboxylic acid (keto form). | uky.eduresearchgate.net |

Crystallographic Data of a this compound Polymorph

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 3.807 | researchgate.net |

| b (Å) | 14.587 | researchgate.net |

| c (Å) | 10.682 | researchgate.net |

| β (°) | 94.24 | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Conformational Analysis of 4 Hydroxynicotinic Acid

Molecular and Crystal Structures of 4-Hydroxynicotinic Acid and its Derivatives

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional arrangement of atoms in this compound (4-HNA) and its various solid-state forms. nih.govresearchgate.net Studies have successfully determined the molecular and crystal structures of several polymorphs and hydrates of 4-HNA. nih.govuky.edu

One study reported the crystal structure of a monoclinic form of 4-HNA, belonging to the P2(1)/c space group. nih.govresearchgate.net In this form, the molecule crystallizes as the oxo tautomer, characterized by the presence of N-H and Cring=O bonds. nih.govresearchgate.net Another investigation detailed three anhydrous polymorphs (I, II, and III) and two hydrates (H-I and H-II) of 4-HNA, all characterized by single-crystal X-ray diffraction. uky.eduresearchgate.net The data collection for these forms was conducted at 90 K. uky.edu It was observed that in anhydrates I and II, the molecules are in the keto form, while in anhydrate III, they exist in the enol form. unipd.it

The crystal structure of 4-HNA has been described with projections on the bc plane and along the b axis. researchgate.net The molecular structure of 4-HNA, along with its crystal structure obtained at a low pH using HCl, has also been visualized. researchgate.net

Table 1: Crystallographic Data for a Monoclinic Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 3.807 |

| b (Å) | 14.587 |

| c (Å) | 10.682 |

| β (°) | 94.24 |

| Temperature (K) | 293 ± 2 |

Data sourced from Santos et al. researchgate.net

Polymorphism and Hydrate (B1144303) Forms of this compound

This compound is a highly polymorphic compound, existing in at least three anhydrous polymorphic forms and two hydrate forms. uky.eduacs.orgresearchgate.net This polymorphism is intricately linked to the molecule's ability to exist as different tautomers, specifically the enol and keto forms. acs.org The various crystalline forms arise from different hydrogen-bonding motifs where each of the three oxygen atoms can act as a hydrogen-bond acceptor. uky.eduacs.orgresearchgate.net In the hydrate forms, water molecules play a crucial role by participating in the hydrogen-bonding network. uky.eduacs.orgresearchgate.net

The three anhydrous polymorphs, designated as I, II, and III, can be obtained from different solvents: methanol (B129727) for form I, acetone (B3395972) for form II, and ethanol (B145695) for form III. uky.edu Form III can also be produced by sublimation. uky.edu The two hydrate forms, H-I and H-II, are both crystallized from water. uky.edu Thermal analysis has shown that anhydrates I and II convert to the more stable form III upon heating. uky.eduacs.org Similarly, the hydrate forms dehydrate at different temperatures and subsequently transform into anhydrate III. uky.eduacs.org

Hydrates are the most prevalent type of solvates and are of significant interest, particularly in the pharmaceutical industry. researchgate.netacs.org The study of these forms is crucial for understanding the stability and properties of the compound.

Table 2: Overview of this compound Polymorphs and Hydrates

| Form | Solvent of Crystallization | Tautomeric Form |

| Anhydrate I | Methanol | Keto |

| Anhydrate II | Acetone, Ethyl Acetate, Isopropanol | Keto |

| Anhydrate III | Ethanol, Sublimation | Enol (zwitterionic) |

| Hydrate I (H-I) | Water | Not specified |

| Hydrate II (H-II) | Water | Not specified |

Structural Characterization of this compound Hemihydrate

A notable hydrate of this compound is a hemihydrate with the stoichiometry 4HNA·0.5H₂O. researchgate.netacs.orgulisboa.pt This form was isolated and characterized by single-crystal X-ray diffraction at 296 K. researchgate.netacs.orgulisboa.pt The hemihydrate crystallizes in the orthorhombic space group P2₁2₁2. researchgate.netacs.orgulisboa.pt

A key feature of the hemihydrate's crystal packing is that the water molecules are isolated from each other, a characteristic of an "isolated site hydrate". researchgate.netacs.orgulisboa.pt These water molecules are integral to the crystal structure, forming hydrogen bonds with four distinct 4-HNA molecules. researchgate.netacs.orgulisboa.pt They act as a hydrogen bond acceptor in two N-H···O interactions and as a donor in two O-H···O=C interactions. researchgate.netacs.orgulisboa.pt Despite thermodynamic predictions suggesting it should readily dehydrate, this hemihydrate exhibits significant kinetic stability under ambient conditions, which is attributed to a substantial activation barrier for water removal from the crystal lattice. researchgate.netacs.orgulisboa.pt

Table 3: Crystallographic Data for this compound Hemihydrate

| Parameter | Value |

| Formula | C₆H₆NO₃.₅ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2 |

| a (Å) | 7.227(3) |

| b (Å) | 23.701(11) |

| c (Å) | 3.6999(16) |

| Cell Volume (ų) | 633.7(5) |

| Temperature (K) | 296 ± 2 |

Data sourced from Matias et al. and the Crystallography Open Database. acs.orgcrystallography.net

Tautomerism in this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of this compound. unipd.it This phenomenon is primarily observed as hydroxy-oxo tautomerization, where the molecule can exist in either a hydroxy (enol) form or an oxo (keto) form. nih.govuky.edu

Hydroxy-Oxo Tautomerization Studies

The solid state of this compound can feature either the 4-HNA (enol) tautomer or its 4-oxo-1,4-dihydropyridine-3-carboxylic acid (keto) tautomer. uky.eduacs.orgresearchgate.net This tautomeric polymorphism is a significant finding, as it is relatively uncommon for a small, rigid molecule. acs.org The specific tautomer present is influenced by the intermolecular hydrogen bonding within the crystal lattice. acs.org

In the gas phase, theoretical calculations suggest that the hydroxy form is preferred. nih.govresearchgate.net However, in the solid state, both tautomers are observed across different polymorphs. unipd.it For instance, anhydrous forms I and II of 4-HNA exist in the keto form, while form III is in the enol form, which is zwitterionic. uky.eduunipd.it In the zwitterionic enol form of anhydrate III, the carboxylic acid proton has transferred to the pyridine (B92270) nitrogen. uky.edu This form also exhibits an intramolecular hydrogen bond. uky.edu

Influence of Substituents on Tautomeric Equilibria

The position of substituents on the pyridine ring significantly influences the tautomeric equilibrium in hydroxynicotinic acids. While detailed studies on the effect of various substituents directly on the this compound ring are not extensively covered in the provided context, the broader class of hydroxypyridine-carboxylic acid derivatives demonstrates that substituents can alter the electron density distribution in the ring, thereby affecting the stability of the keto and enol forms. unipd.itunipd.it

For instance, the introduction of a methyl group can enhance lipophilicity, which may influence its behavior in different solvent environments and potentially shift the tautomeric equilibrium. The presence and position of other functional groups can also impact the intramolecular and intermolecular hydrogen bonding patterns, which are critical in determining the favored tautomeric form in the solid state. researchgate.net The study of various hydroxynicotinic acid isomers reveals that the relative stability of the oxo and hydroxy tautomers is highly dependent on the substitution pattern. nih.gov For example, unlike 4-HNA, 2-hydroxynicotinic acid preferentially adopts the keto form in the solid state. acs.org

Computational Chemistry Approaches to this compound Structure and Energetics

Computational chemistry serves as a powerful tool for investigating the structural properties and energetic landscape of this compound (4-HNA). Theoretical calculations provide deep insights into the molecule's tautomeric equilibrium, conformational preferences, and the energetic stability of its various forms, complementing experimental findings.

Research employing high-level theoretical methods has been crucial in understanding the tautomerism between the hydroxy form (this compound) and the oxo or zwitterionic form (4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-ODHPCA). uky.eduacs.org Studies utilizing methods such as G3MP2, CBS-QB3, and Density Functional Theory (DFT) have elucidated the relative stabilities of these tautomers in different environments. nih.govresearchgate.net

In the gas phase at 298.15 K, theoretical calculations at the G3MP2 and CBS-QB3 levels of theory indicate a preference for the hydroxy tautomer of 4-HNA. nih.govresearchgate.net This contrasts with the solid-state, where experimental evidence from X-ray diffraction and FT-IR spectroscopy shows that 4-HNA crystallizes as the oxo tautomer, featuring N-H and Cring=O bonds. nih.govresearchgate.net This discrepancy highlights the significant influence of intermolecular interactions in the crystalline phase on tautomeric stability.

Further computational studies have delved into the tautomeric polymorphism of 4-HNA. uky.eduacs.org DFT calculations, specifically using the B3LYP/6-311G++(d,p) level of theory, have been employed to optimize the geometries of single molecules of both 4-HNA and its 4-ODHPCA tautomer. uky.edu These optimizations were performed for various initial conformations to identify the most stable structures in the gas phase and in implicit solvent environments like chloroform, dimethyl sulfoxide (B87167) (DMSO), and water. uky.edu Frequency calculations are typically performed on all optimized structures to confirm that they represent true energy minima, characterized by the absence of imaginary frequencies. uky.edu

The energetic relationship between different hydroxynicotinic acid isomers has also been a subject of computational investigation. The standard molar enthalpies of formation in the gaseous phase (ΔfHₘ°(g)) were determined experimentally and compared with theoretical predictions from B3LYP, G3MP2, and CBS-QB3 methods. nih.govresearchgate.net The experimental stability order, where a more negative ΔfHₘ°(g) value indicates greater stability, was accurately reproduced by the CBS-QB3 and G3MP2 methods. nih.govresearchgate.net

Table 1: Theoretical Methods Used in the Study of this compound This table is interactive. Users can sort and filter the data.

| Theoretical Method | Basis Set | Application | Reference |

|---|---|---|---|

| G3MP2 | - | Tautomer and isomer energetics in the gas phase | nih.gov, researchgate.net |

| CBS-QB3 | - | Tautomer and isomer energetics in the gas phase | nih.gov, researchgate.net |

| B3LYP | cc-pVTZ, aug-cc-pVTZ | Isomer energetics based on isodesmic reactions | nih.gov, researchgate.net |

| B3LYP | 6-311G++(d,p) | Optimization of tautomer conformations in gas phase and implicit solvents | uky.edu |

| M06-2x | 6-311g(2d,2p) | Calculation of hydrogen-bonding strengths | uky.edu |

Computational approaches have also been used to analyze the crystal packing and intermolecular interactions. For the different polymorphic forms of 4-HNA, calculations of lattice energies and hydrogen-bonding strengths have provided further insight into their relative stabilities. uky.edu For instance, in one of the anhydrate forms, the carbonyl oxygen of the carboxylic acid group forms a hydrogen bond with the secondary amino group (N-H) with a calculated distance of 2.797 Å and an angle of 172.21°. uky.edu In another polymorph, an intramolecular hydrogen bond is observed with a distance of 2.426 Å and an angle of 156.34°. uky.edu These detailed calculations help to rationalize why certain packing motifs and tautomeric forms are preferred in the solid state. uky.eduacs.org

Table 2: Calculated Energetic and Structural Data for this compound This table is interactive. Users can sort and filter the data.

| Parameter | Value | System/Polymorph | Computational Method | Reference |

|---|---|---|---|---|

| Tautomer Preference (Gas Phase) | Hydroxy form more stable | Isolated Molecule | G3MP2, CBS-QB3 | nih.gov, researchgate.net |

| Tautomer Form (Crystal) | Oxo tautomer | Solid State | - | nih.gov, researchgate.net |

| Intermolecular H-bond Distance | 2.797 Å | Anhydrate Form I | - | uky.edu |

| Intermolecular H-bond Angle | 172.21° | Anhydrate Form I | - | uky.edu |

| Intermolecular H-bond Distance | 2.730 Å | Anhydrate Form II | - | uky.edu |

| Intermolecular H-bond Angle | 152.66° | Anhydrate Form II | - | uky.edu |

| Intramolecular H-bond Distance | 2.426 Å | Anhydrate Form I | - | uky.edu |

Synthesis and Derivatization Methodologies for 4 Hydroxynicotinic Acid

Established Synthetic Routes to 4-Hydroxynicotinic Acid

The synthesis of this compound can be achieved through several established chemical routes. These methods often involve multi-step processes starting from readily available precursors.

One documented approach involves the use of N-alkanoyl (or nitroso)-3,3'-iminodipropionic acid lower alkyl esters as starting materials. This method is reported to produce this compound or its salts in high yield through a concise synthetic sequence. google.com

Another synthetic strategy starts from isoquinoline (B145761). In a multi-step process, isoquinoline is first oxidized to yield 3,4-pyridinedicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride (B1165640) to form 3,4-pyridinedicarboxylic anhydride. Subsequent ammonolysis followed by a Hofmann rearrangement introduces an amino group at the C(4) position, leading to the formation of 4-aminonicotinic acid. researchgate.net While this route primarily describes the synthesis of the amino derivative, it highlights a potential pathway that could be adapted for the synthesis of this compound.

A study on the tautomeric polymorphism of this compound mentions its preparation from 4-chloronicotinic acid, which was obtained from commercial sources. researchgate.net This suggests that nucleophilic substitution of a halogen at the 4-position of the pyridine (B92270) ring is a viable synthetic strategy.

Research continues to explore more efficient and scalable synthetic routes to this compound and its isomers. While direct novel syntheses for this compound are not extensively detailed in the provided results, related methodologies for other hydroxynicotinic acid isomers offer insights into potential improvements.

For instance, a procedure for preparing 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521), followed by treatment with sodium hydroxide and subsequent acidification. orgsyn.org This highlights the use of ring transformation reactions from non-pyridine precursors.

Furthermore, a study focused on a new hemihydrate of this compound reports its isolation and characterization from an ethanol (B145695)/water mixture, indicating the importance of crystallization conditions in obtaining specific solid-state forms. acs.org While not a synthetic route in itself, this demonstrates a refinement in the purification and isolation process.

Chemical Synthesis Approaches

Derivatization Strategies of this compound

The functional groups of this compound, namely the carboxylic acid and the hydroxyl group, provide reactive sites for a wide range of chemical transformations, enabling the synthesis of diverse derivatives. a2bchem.com

The versatile structure of this compound allows for the introduction of various functional groups. For example, the synthesis of 5-acetyl-4-hydroxynicotinic acid is achieved through the acetylation of this compound with acetic anhydride, typically in the presence of a catalyst like sulfuric acid under reflux conditions.

Derivatization can also involve more complex transformations. For instance, N-alkylation of 5-hydroxynicotinic acid esters with electrophiles containing a diene functionality leads to salts that undergo intramolecular (4+3) cycloaddition reactions. nih.gov Although this example pertains to the 5-hydroxy isomer, similar cycloaddition strategies could potentially be applied to derivatives of this compound.

The synthesis of novel 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives starting from 2-hydroxynicotinic acid demonstrates a multi-step derivatization process. This involves initial modification of the carboxylic acid, followed by propargylation and a click cycloaddition reaction. bohrium.com This highlights the potential for extensive functionalization of the hydroxynicotinic acid scaffold.

Standard organic transformations can be readily applied to this compound to produce a variety of derivatives. a2bchem.comcymitquimica.com

Esterification: The carboxylic acid group can be converted to an ester. For example, Fisher esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. scienceready.com.au This reaction is often performed under reflux conditions. scienceready.com.auorgsyn.org The synthesis of ethyl 5-hydroxynicotinate from 5-hydroxynicotinic acid and ethanol with sulfuric acid as a catalyst is a specific example of this transformation. vulcanchem.com

Amidation: The carboxylic acid can be converted to an amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, 4-hydroxynicotinoyl chloride can be synthesized by treating this compound with thionyl chloride in the presence of triethylamine. prepchem.com This acyl chloride can then react with an amine to form the corresponding amide. The synthesis of D-α-(6-Methyl-4-Hydroxy-Nicotinic Acid Amide)-p-Hydroxyphenyl Acetic Acid is an example of a complex amide derivative. lookchem.comhsp-pharma.comhsppharma.com

Alkylation: The nitrogen atom of the pyridine ring or the hydroxyl group can undergo alkylation. For example, N-alkylation of 5-hydroxynicotinic acid esters is a key step in the synthesis of precursors for cycloaddition reactions. nih.gov

Applications of 4 Hydroxynicotinic Acid in Chemical Synthesis

Building Block in Pharmaceutical Synthesis

In medicinal chemistry and pharmaceutical development, 4-hydroxynicotinic acid and its derivatives are of significant interest. chemimpex.comcymitquimica.com The structure is a key component in synthesizing a range of bioactive compounds and potential drug candidates. lookchem.com

This compound is classified as an important raw material and intermediate for active pharmaceutical ingredients (APIs). a2bchem.compharmint.net Its derivatives are crucial in the synthesis of various pharmaceuticals. chemimpex.com For instance, a derivative, D-a-(6-methyl-4-hydroxy-nicotinic acid amide)-p-hydroxyphenyl acetic acid, is specifically used in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefpiramide. hsppharma.com The structural backbone of this compound is explored for creating novel therapeutic agents, including those with potential anti-inflammatory and antimicrobial properties. chemimpex.com Research has investigated its role in the development of drugs targeting a variety of conditions, from infections to cancer. nbinno.com

Below is a table of representative pharmaceutical intermediates and APIs synthesized from this compound derivatives.

Table 1: Pharmaceutical Compounds Derived from this compound Scaffolds| Derivative/Intermediate Name | Resulting API/Application | Reference |

|---|---|---|

| D-a-(6-methyl-4-hydroxy-nicotinic acid amide)-p-hydroxyphenyl acetic acid | Synthesis of Cefpiramide (antibiotic) | hsppharma.com |

| 5-Chloro-6-hydroxynicotinic acid | Intermediate for anti-inflammatory and antimicrobial agents | chemimpex.com |

| 5-Bromo-4-hydroxynicotinic acid | Building block for novel antibacterial and antifungal drugs | lookchem.com |

| Aminonicotinic acid derivatives | Development of DHODH inhibitors for conditions like rheumatoid arthritis | google.com |

Precursor in Agrochemical Research

The utility of this compound extends to the agrochemical industry, where it functions as a key intermediate for crop protection products. chemicalbook.comthermofisher.kr Its derivatives are integral to the creation of modern pesticides and herbicides. chemimpex.comlookchem.com

This compound serves as a precursor in the design of new crop protection agents and herbicides, aiming to improve efficacy and environmental profiles. a2bchem.com Derivatives like 5-Bromo-4-hydroxynicotinic acid are used to synthesize new pesticides and fungicides, leveraging inherent antibacterial and antifungal properties to control plant diseases. lookchem.com Similarly, 5-Chloro-6-hydroxynicotinic acid acts as a building block for herbicides and pesticides, contributing to enhanced crop protection strategies. chemimpex.com The nicotinic acid structure is foundational to neonicotinoids, a class of systemic insecticides that protect against a broad spectrum of pests. nih.gov Furthermore, research into related compounds has shown that 6-hydroxynicotinic acid is a harmless intermediate formed during the bacterial degradation of 6-chloronicotinic acid, a toxic metabolite of the widely used insecticide imidacloprid. nih.gov

The table below highlights the application of this compound derivatives in agrochemical development.

Table 2: Agrochemical Applications of this compound Derivatives| Derivative/Class | Application in Agrochemicals | Reference |

|---|---|---|

| 5-Bromo-4-hydroxynicotinic acid | Synthesis of new pesticides and fungicides | lookchem.com |

| 5-Chloro-6-hydroxynicotinic acid | Building block for herbicides and pesticides | chemimpex.com |

| Nicotinic acid amides | Investigated for nematicidal activity against root-knot nematodes | researchgate.net |

| Imazapic | An herbicide containing a pyridinecarboxylic acid moiety, used on pasture and certain crops | epa.gov |

Material Science Applications

In the field of material science, this compound is utilized for creating advanced materials. a2bchem.com Its ability to form different crystalline structures and participate in polymerization makes it a valuable compound for developing materials with specific, desirable properties. a2bchem.com

This compound is notable for its tautomeric polymorphism, meaning it can exist in different structural forms (isomers) in the solid state, such as the enol form (4-HNA) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid or 4-ODHPCA). uky.eduresearchgate.net This property, along with its ability to form multiple polymorphs and hydrates, is critical in material science. uky.eduresearchgate.net By controlling factors like pH during crystallization, various solid forms with different crystal habits, shapes, and sizes can be produced. mdpi.com This control over the crystalline structure allows for the fabrication of advanced materials where properties like solubility and intermolecular hydrogen bonding can be precisely tailored. mdpi.com

The compound is involved in controlled chemical reactions and polymerization to create functional materials. a2bchem.com A specific example is its use in the hydrothermal synthesis of a novel one-dimensional manganese coordination polymer, [Mn(II)(HL)₂]n, where H₂L represents this compound. oup.comresearchgate.net In this process, the this compound ligand acts as both a chelating and a bridging agent, linking manganese(II)-centered octahedra to form the 1-D polymer framework. oup.com Such coordination polymers are a significant area of material science research due to their potential applications in areas like catalysis, magnetism, and gas storage.

The table below summarizes the different forms of this compound identified in crystallographic studies, which is fundamental to its application in material science.

Table 3: Polymorphs and Hydrates of this compound| Form | Tautomer | Crystal System | Reference |

|---|---|---|---|

| Anhydrate I | Keto (4-ODHPCA) | Orthorhombic | researchgate.net |

| Anhydrate II | Keto (4-ODHPCA) | Monoclinic | researchgate.net |

| Anhydrate III | Enol (4-HNA) | Orthorhombic | researchgate.net |

| Hydrate (B1144303) I | Keto (4-ODHPCA) | Orthorhombic | researchgate.net |

| Hydrate II | Enol (4-HNA) | Monoclinic | researchgate.net |

| Hemihydrate | Enol (4-HNA) | Orthorhombic | researchgate.net |

Fabrication of Advanced Materials with Tailored Properties

Role in Coordination Polymers and Metal Complexes

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the pyridine (B92270) ring nitrogen, the carboxylate oxygen atoms, and the hydroxyl oxygen. This functionality allows it to bridge metal centers in various ways, leading to the formation of diverse coordination polymers and metal complexes with interesting structural architectures and properties.

Research has demonstrated the synthesis and characterization of several metal complexes where this compound or its deprotonated form acts as a ligand. A notable example is a one-dimensional (1D) manganese (II) coordination polymer, [Mn(II)(HL)₂]n, where H₂L represents this compound. orgsyn.orgumsl.edu In this structure, the compound was synthesized hydrothermally, and the HL⁻ ligand acts in a μ₃-bridging mode, functioning as both a chelating and a bridging unit to form the 1D framework. orgsyn.org The manganese center is hexa-coordinated, adopting a symmetrical octahedral geometry. researchgate.net

In addition to coordination polymers, discrete mixed-ligand metal complexes have been synthesized. A series of new copper(II) complexes incorporate this compound (4-OHNA) as a secondary ligand alongside primary aromatic diimine ligands such as 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen). researchgate.netnih.gov These complexes, with general formulas like Cu(4-OHNA)(bipy)H₂O and Cu(4-OHNA)(phen)(H₂O), have been characterized spectroscopically and electrochemically. researchgate.net Studies on their magnetic moments and electronic spectra suggest a distorted square-pyramidal coordination geometry around the copper(II) ion in the solid state, which may become a distorted octahedral environment in solutions like DMSO due to solvent coordination. researchgate.net The electrochemical behavior of these complexes has been investigated using cyclic voltammetry, revealing insights into their redox properties. researchgate.netkoreascience.kr

The structural and electronic properties of these materials are highly dependent on the metal ion used, the presence of other ligands, and the synthesis conditions. The ability of the 4-hydroxynicotinate ligand to form stable frameworks highlights its utility in the design of new materials with potential applications in areas like catalysis and materials science. researchgate.net

Table 1: Examples of Metal Complexes and Coordination Polymers with this compound

| Compound Formula | Metal Ion | Dimensionality | Key Structural Features | Ref. |

| [Mn(II)(HL)₂]n (H₂L = this compound) | Mn(II) | 1D Polymer | Hexa-coordinated Mn(II) in an octahedral geometry; ligand acts as a chelate and a bridge. | orgsyn.orgresearchgate.net |

| Cu(4-OHNA)(bipy)H₂O | Cu(II) | Mononuclear Complex | Distorted square-pyramidal geometry around Cu(II); 4-OHNA acts as a secondary ligand. | researchgate.net |

| Cu(4-OHNA)(phen)(H₂O) | Cu(II) | Mononuclear Complex | Distorted square-pyramidal geometry; mixed ligands with 1,10-phenanthroline. | researchgate.net |

| Cu(4-OHNA)(5,5'-Me₂bipy)(ONO₂) | Cu(II) | Mononuclear Complex | Mixed ligands with 5,5'-dimethyl-2,2'-bipyridine. | researchgate.net |

| Cu(4-OHNA)(dmp)(ONO₂) | Cu(II) | Mononuclear Complex | Mixed ligands with 2,9-dimethyl-1,10-phenanthroline. | researchgate.net |

Synthetic Intermediate for Nitrogenous Cycloadducts

The use of hydroxynicotinic acids as precursors for oxidopyridinium ions in cycloaddition reactions is a valuable strategy for synthesizing complex nitrogenous bicyclic systems. However, this application is prominently documented in the scientific literature for the isomer 5-hydroxynicotinic acid , rather than this compound. orgsyn.orgnih.gov

The established synthetic route involves the N-alkylation of a 5-hydroxynicotinate ester, which, upon deprotonation, forms an N-alkyl oxidopyridinium species. orgsyn.orgumsl.edu This intermediate serves as a reactive three-atom component (an oxyallyl cation equivalent) in [4+3] cycloaddition reactions with four-atom dienes. orgsyn.orgresearchgate.net This process is a robust and convergent method for generating the 7-azabicyclo[4.3.1]decane ring system, a core structure found in various natural products, including the Daphniphyllum alkaloids. orgsyn.orgnsf.govresearchgate.net The reaction has been shown to be successful with a range of dienes and can proceed with high regioselectivity, providing rapid access to structurally complex nitrogenous molecules. researchgate.net

In contrast, a comparable role for this compound as a direct precursor for generating oxidopyridinium ylides for the synthesis of nitrogenous cycloadducts is not widely reported in the reviewed literature. The specific electronic arrangement of 5-hydroxynicotinic acid, with the electron-withdrawing ester group meta to the hydroxyl group, is particularly effective for stabilizing the resulting oxidopyridinium ion and enabling its reactivity in [4+3] cycloadditions. orgsyn.org While other isomers like 3-hydroxy-4-pyrones can be converted into 3-oxidopyridinium ylides for cycloadditions to form azabicyclo[3.2.1]octanes, the specific application for this compound in forming nitrogenous cycloadducts remains less explored. nih.gov

Advanced Research Techniques and Methodologies Applied to 4 Hydroxynicotinic Acid

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental tools for elucidating the molecular structure and properties of 4-Hydroxynicotinic acid. Techniques such as FT-IR, UV-Visible spectroscopy, NMR, and mass spectrometry have been pivotal in providing a comprehensive understanding of this molecule.

FT-IR and UV-Visible Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy has been crucial in identifying the functional groups present in this compound and determining its tautomeric form in the solid state. Studies have shown that this compound crystallizes as the oxo tautomer, which is characterized by the presence of N-H and Cring=O bonds. researchgate.net The FT-IR spectra exhibit characteristic stretching frequencies for these bonds, confirming this structural arrangement. researchgate.net The absence of these specific bands in the spectrum of other isomers like 5-hydroxynicotinic acid indicates a preference for the hydroxy tautomer in those cases. researchgate.net

UV-Visible spectroscopy is employed to study electronic transitions within the molecule and is sensitive to the surrounding solvent environment. tsijournals.com The n → π* transition, involving the promotion of a lone pair electron from the carbonyl oxygen to an antibonding orbital, is a key focus of these studies. tsijournals.com The wavelength of maximum absorption (λmax) for this transition can be influenced by the solvent, leading to either a bathochromic (red) or hypsochromic (blue) shift. tsijournals.com This technique, often complemented by computational models like the Kamlet-Taft equation, allows for a quantitative analysis of solvent effects on the electronic structure of nicotinic acid derivatives. tsijournals.com

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Finding | Reference |

|---|---|---|---|

| FT-IR | This compound | Crystallizes as the oxo tautomer, showing N-H and Cring=O stretching frequencies. | researchgate.net |

| UV-Visible | Nicotinic acids | Analysis of n → π* transitions reveals solvent-dependent shifts in λmax. | tsijournals.com |

NMR Studies for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound in solution. rsc.org ¹H NMR studies have been particularly useful in understanding intramolecular hydrogen bonding. rsc.org For instance, in dimethyl sulfoxide-d6 (DMSO-d6), the presence of broad peaks can be assigned to the hydroxyl and carboxylic acid protons, offering clues about the dominant tautomeric form in that solvent. researchgate.net Furthermore, NMR has been instrumental in studying the aggregation and crystallization behavior of nicotinic acid derivatives in solution. rsc.orgrsc.org The chemical purity of synthesized this compound is also routinely verified using solution NMR, ensuring the absence of impurities. uky.edu

Mass Spectrometry for Enzyme-Substrate Complexes

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it invaluable for studying enzyme-substrate interactions. In the context of nicotinic acid metabolism, continuous-flow mass spectrometry has been used to analyze the products of enzymatic reactions. nih.gov For example, it was established that the enzyme L-hydroxynicotine oxidase catalyzes the oxidation of the pyrrolidine (B122466) carbon-nitrogen bond. nih.gov This technique allows for the real-time monitoring of reactions and the identification of substrates and products with high mass accuracy. nih.gov In studies of other related enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC), isotope ratio mass spectrometry has been employed to measure kinetic isotope effects, providing insights into the reaction mechanism. ebi.ac.uknsf.gov It has also been used to confirm that covalently bound substrate complexes with the enzyme are not formed during the catalytic cycle. ebi.ac.uknsf.gov

Crystallization and Solubility Studies

The solid-state properties of this compound, including its crystal structure and solubility, are critical for its application and are significantly influenced by environmental factors like pH and the choice of solvent.

pH-Dependent Crystallization in Aqueous Media

The crystallization of this compound from aqueous solutions is highly dependent on the pH. mdpi.commdpi.com Varying the pH by adding acid (e.g., HCl) or base (e.g., NaOH) can lead to a variety of solid forms, including different polymorphs, hydrates, and even amorphous solids. mdpi.commdpi.comresearchgate.net This diversity in crystallization outcomes highlights the importance of precise pH control during the process. mdpi.comdntb.gov.ua For example, a complex of this compound and HCl has been successfully crystallized and its structure determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net The different species present in solution at a given pH, as predicted by species distribution diagrams, can be correlated with the resulting crystal structures. mdpi.com This pH-dependent behavior is a consequence of the different protonation states the molecule can adopt, which in turn affects the intermolecular interactions that govern crystal packing. mdpi.com

Table 2: Solubility of Hydroxynicotinic Acid Isomers at ~293-295 K

| Solvent | Solubility Trend | Reference |

|---|---|---|

| Water | 4HNA ≫ 2HNA > 5HNA ≈ 6HNA | rsc.org |

| Ethanol (B145695) | 2HNA ≈ 4HNA > 5HNA > 6HNA | rsc.orgrsc.org |

Kinetics and Mechanism of Dehydration of Hydrates

The dehydration of this compound hemihydrate (4HNA·0.5H₂O) has been a subject of detailed kinetic investigation. Studies have revealed that despite thermodynamic predictions suggesting otherwise, this hemihydrate does not readily dehydrate under ambient conditions. acs.orgresearchgate.net This robustness is attributed to kinetic factors rather than thermodynamic stability. acs.orgresearchgate.net

Kinetic studies, primarily conducted using thermogravimetry (TGA), have shown that the dehydration process is governed by a significant activation energy (Eₐ). acs.orgresearchgate.net This activation energy was observed to increase with larger particle sizes, ranging from 85 kJ·mol⁻¹ to 133 kJ·mol⁻¹. acs.orgresearchgate.net The magnitude of this energy barrier is consistent with the need to break approximately four moderately strong hydrogen bonds, each typically in the range of 20–30 kJ·mol⁻¹, to release a water molecule from the crystal lattice. acs.orgresearchgate.net

The dehydration kinetics of 4HNA·0.5H₂O align with the Avrami-Erofeev A2 model. acs.orgresearchgate.net This model presupposes a mechanism involving nucleation and subsequent growth of the dehydrated phase. acs.orgresearchgate.net Further support for this nucleation and growth mechanism comes from various microscopic observations. acs.orgresearchgate.net These studies also pointed towards a rare one-dimensional nucleation process. acs.orgresearchgate.net An isokinetic relationship was identified through statistical analysis of Arrhenius plots for samples with varying particle sizes, indicating that the fundamental dehydration mechanism remains consistent regardless of the particle size. acs.orgresearchgate.net

Table 1: Kinetic Parameters for the Dehydration of this compound Hemihydrate

| Parameter | Finding | Significance |

| Kinetic Model | Avrami-Erofeev A2 | Indicates a nucleation and growth mechanism. acs.orgresearchgate.net |

| Activation Energy (Eₐ) | 85 to 133 kJ·mol⁻¹ | Varies with particle size; reflects the energy needed to break multiple hydrogen bonds. acs.orgresearchgate.net |

| Mechanism | One-dimensional nucleation | A rarely observed mode of reaction initiation. acs.orgresearchgate.net |

| Particle Size Influence | Eₐ increases with particle size | Demonstrates that the kinetic stability is dependent on the physical properties of the sample. acs.org |

Thermodynamic and Energetic Investigations

The thermodynamic landscape of this compound (4-HNA) is characterized by its existence in multiple solid-state forms, including three anhydrous polymorphs and two hydrates. researchgate.netuky.eduacs.org These forms arise from the tautomerism between 4-HNA and 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). researchgate.netuky.eduacs.org The packing arrangements differ significantly among the anhydrous forms, with each of the three oxygen atoms serving as a hydrogen-bond acceptor. researchgate.netacs.org In the hydrate (B1144303) forms, water molecules are integral to the crystal structure, participating in the hydrogen-bonding network. researchgate.netuky.edu

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to characterize the phase behavior of these forms. researchgate.netuky.eduacs.org These analyses revealed that the anhydrous forms I and II are metastable and convert to the more stable form III upon heating. researchgate.netuky.eduacs.org The two hydrate forms were found to dehydrate at different temperatures, ultimately transforming into anhydrate form III. researchgate.netuky.eduacs.org Sublimation of any of the five forms also results in the formation of form III. researchgate.netacs.org

Experimental and computational studies have been conducted to determine the standard molar enthalpies of formation. The standard molar enthalpy of formation in the crystalline state (ΔfHₘo(cr)) for 4-HNA was determined by micro combustion calorimetry. nih.govresearchgate.net Theoretical calculations at the G3MP2 and CBS-QB3 levels suggest that in the gas phase, the hydroxy tautomer of 4-HNA is preferred over the oxo form. nih.govresearchgate.net An experimental stability ranking, based on the gaseous standard molar enthalpy of formation (ΔfHₘo(g)), placed 4-HNA as less stable than several other hydroxynicotinic acid isomers. nih.gov

Table 2: Solid Forms and Thermal Behavior of this compound

| Solid Form | Tautomer | Key Thermal Event | Final Product upon Heating |

| Anhydrate I | 4-oxo-1,4-dihydropyridine-3-carboxylic acid | Converts to Form III | Anhydrate III researchgate.netuky.edu |

| Anhydrate II | 4-oxo-1,4-dihydropyridine-3-carboxylic acid | Converts to Form III | Anhydrate III researchgate.netuky.edu |

| Anhydrate III | This compound (zwitterionic) | Stable form | Melts/Decomposes |

| Hydrate I (Hemihydrate) | This compound | Dehydrates | Anhydrate III researchgate.netuky.edu |

| Hydrate II | This compound (zwitterionic) | Dehydrates | Anhydrate III researchgate.netuky.edu |

**6.4. Microscopic and Imaging Techniques in Polymorph and Hydrate Studies

Hot-Stage Microscopy (HSM) has been an instrumental technique for visually observing the solid-state transformations of this compound's various forms upon heating. researchgate.netacs.org This method provides direct evidence for the phase transitions identified by thermal analysis techniques like DSC. researchgate.net For instance, HSM has been used to directly observe the solid-to-solid phase transition of the metastable anhydrate form II into the stable form III. researchgate.netresearchgate.net The technique has also been crucial in studying the dehydration of 4-HNA hydrates, providing visual confirmation of the process and supporting the nucleation and growth mechanism proposed by kinetic studies. acs.orgresearchgate.netresearchgate.net By capturing images during the heating process, HSM helps to elucidate the physical mechanisms of these transformations, such as sublimation-assisted phase changes. researchgate.net

Scanning Electron Microscopy (SEM) has been utilized to investigate the morphology of this compound crystals. acs.orgresearchgate.netresearchgate.net This technique provides high-resolution images of the crystal surfaces, revealing details about their shape, size, and texture. mdpi.com For example, SEM has been used to characterize the starting materials and the products of dehydration studies, offering insights into how the crystal morphology changes during the transformation. acs.orgresearchgate.net In studies comparing different isomers of hydroxynicotinic acid, SEM images showed that the starting material of 4-HNA consisted of aggregates that recrystallized into diverse prismatic shapes at low pH. mdpi.com These morphological details are important as they can influence the kinetics of solid-state reactions like dehydration. acs.org

Atomic Force Microscopy (AFM) has provided nanoscale insights into the dehydration mechanism of this compound hemihydrate. acs.orgresearchgate.netresearchgate.net AFM operates by scanning a sharp tip over the sample surface, allowing for the generation of high-resolution topographical images and the measurement of various physical properties. nih.govmedsci.org In the study of 4-HNA, AFM observations supported the nucleation and growth mechanism for dehydration. acs.orgresearchgate.net The ability of AFM to image surfaces with high resolution in various environments makes it a powerful tool for studying the initial stages of nucleation at the crystal surface, which are critical events in many solid-state reactions. acs.orgnih.gov

Scanning Electron Microscopy (SEM)

Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been applied to identify and quantify metabolites related to the nicotinic acid (niacin) pathway, which includes this compound. scispace.comnih.gov LC-MS-based metabolomics approaches are powerful for exploring modifications in the metabolome. scispace.com For instance, studies have identified terminal metabolites of excess niacin, such as N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), and linked them to cardiovascular disease risk. escholarship.org While not this compound itself, these compounds are structurally related and part of the broader niacin metabolic network.

In other metabolomic studies, hydroxynicotinic acids have been identified as significant metabolites. For example, 6-hydroxynicotinic acid was found to be a key metabolite in tobacco plants under cadmium stress, correlating significantly with plant growth and being involved in the nicotinate (B505614) and nicotinamide (B372718) metabolism pathway. nih.gov In studies on arthritis in animal models, 6-hydroxynicotinic acid was identified as a differential metabolite in joint synovial fluid, suggesting its involvement in inflammatory processes. acs.org These findings highlight the role of hydroxynicotinic acids in diverse biological pathways and demonstrate the utility of metabolomics in elucidating their function and discovering potential biomarkers. nih.govnih.gov The transformation of nicotinic acid to hydroxynicotinic acid is known to be catalyzed by the enzyme nicotinate hydroxylase. scispace.com

GC-MS and LC-MS Metabolomic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful platforms for metabolomics, enabling the detection and quantification of small molecules like this compound in complex biological samples. oaepublish.com Recent studies have increasingly employed these techniques, particularly LC-MS, to investigate the role of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been central to identifying and quantifying this compound, also referred to as 4-pyridoxic acid (4PY) in some literature, in various biological and natural matrices. In a study investigating niacin metabolites and cardiovascular disease risk, a targeted stable isotope dilution LC-MS/MS method was developed for the precise quantification of this compound in human and mouse serum. escholarship.orgscribd.com This method involves protein precipitation with methanol (B129727) containing a deuterated internal standard (d3-4PY) to ensure accuracy. scribd.com The analysis uses specific multiple reaction monitoring (MRM) transitions, with a characteristic parent-to-daughter ion transition of m/z 153 → 136 Da for this compound. scribd.com

Untargeted metabolomic analyses have also successfully identified this compound. For instance, untargeted LC/MS/MS analysis of human plasma samples, involving protein precipitation with an acetonitrile/isopropanol/water mixture, detected this compound as a terminal metabolite of niacin. escholarship.orgnih.gov Furthermore, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) has been used to identify chemical markers in natural products, successfully identifying this compound in Cortex Periplocae. nih.gov In other research, LC-MS was used to confirm that the enzyme HpaM from Alcaligenes faecalis JQ135 does not act on this compound, demonstrating the utility of this technique for verifying enzyme specificity. asm.orgasm.org

Table 1: Examples of LC-MS Methods for this compound Analysis

| Technique | Sample Matrix | Sample Preparation | Key Finding/Application | Reference |

|---|---|---|---|---|

| Targeted LC-MS/MS | Human/Mouse Serum | Protein precipitation with ice-cold methanol containing d3-4PY internal standard. | Quantification of this compound (as 4PY) as a cardiovascular disease risk marker. | escholarship.orgscribd.com |

| Untargeted LC/MS/MS | Human Plasma | Protein precipitation with an acetonitrile/isopropanol/water (3:3:2, v/v/v) mixture. | Discovery of this compound as a terminal niacin metabolite. | nih.gov |

| UPLC-Q-TOF-MS/MS | Cortex Periplocae (plant extract) | Multivariate statistical analysis of chromatographic data. | Identification as a chemical marker for quality evaluation of a natural product. | nih.gov |

| LC-MS | Enzyme reaction mixture | Analysis of reaction supernatant after incubation of enzyme with substrate. | Confirmed lack of enzymatic activity of HpaM monooxygenase towards this compound. | asm.orgasm.org |

Enzyme Assays and Kinetic Analyses

Enzyme assays are critical for determining the interaction between a compound and a specific enzyme, providing insights into metabolic pathways and mechanisms of drug action. Kinetic analyses quantify the efficiency and nature of these interactions. This compound has been a subject of such studies, primarily as an inhibitor of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis.

Research has identified this compound (referred to as compound 8 in several studies) as an inhibitor of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway of NAD production. oaepublish.comnih.govnih.gov Through in silico screening followed by in vitro validation, enzyme kinetic assays demonstrated that this compound acts as a competitive inhibitor of human NAPRT. oaepublish.comnih.govmdpi.com This means it directly competes with the enzyme's natural substrate, nicotinic acid (NA), for binding to the active site. nih.gov The inhibition constant (Ki), a measure of inhibitor potency, was determined to be 307.5 µM. nih.govmdpi.comresearchgate.net In cellular assays, this inhibition was shown to sensitize cancer cells to other drugs that target NAD metabolism, highlighting its potential therapeutic relevance. nih.govnih.govunige.it

Conversely, enzyme assays have also been used to show a lack of interaction. In a study on pyridine (B92270) derivative degradation by Alcaligenes faecalis JQ135, the purified FAD-dependent monooxygenase HpaM was tested against a variety of structural analogs, including this compound. The enzyme assay, which monitored substrate consumption, showed no activity towards this compound, indicating high substrate specificity for the HpaM enzyme. asm.orgasm.org

Table 2: Enzyme Interactions and Kinetic Data for this compound

| Enzyme | Organism/Source | Role of 4-HNA | Kinetic Parameter (Ki) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Nicotinate Phosphoribosyltransferase (NAPRT) | Human | Inhibitor | 307.5 µM | Competitive | nih.govmdpi.com |

| HpaM (FAD-dependent monooxygenase) | Alcaligenes faecalis JQ135 | Non-substrate | Not applicable | Not applicable | asm.orgasm.org |

Molecular Cloning and Mutagenesis for Enzyme Studies

Molecular cloning and mutagenesis are fundamental techniques for producing and studying enzymes. Cloning allows for the production of large quantities of a specific enzyme, while mutagenesis enables researchers to alter specific amino acids to probe their roles in substrate binding and catalysis.

The study of enzymes that interact with this compound has relied on these techniques. For example, to test the substrate specificity of the enzyme HpaM, the hpaM gene from Alcaligenes faecalis JQ135 was cloned into an expression vector and introduced into E. coli for recombinant protein production. asm.orgasm.org This provided the purified enzyme necessary for the assays where this compound was tested as a potential substrate.

In the context of this compound as an inhibitor, studies targeting the human NAPRT enzyme are built upon a foundation of molecular biology. The successful in silico screening and design of inhibitors like this compound were made possible by the availability of the 3D crystal structure of human NAPRT. nih.govresearchgate.net This crystal structure was itself determined using recombinant NAPRT protein produced through molecular cloning. Furthermore, foundational characterization of human NAPRT has involved functional analysis using site-directed mutagenesis to understand its structure and kinetic properties, providing the essential knowledge base for subsequent inhibitor studies. nih.govunige.itmdpi.com

More directly, molecular genetics has linked a specific gene to the regulation of this compound levels in humans. A genome-wide association study (GWAS) identified a genetic variant (rs10496731) in the aminocarboxymuconate semialdehyde decarboxylase (ACMSD) gene that is significantly associated with circulating levels of this compound (4PY). escholarship.orgnih.gov Further investigation revealed that this variant affects the pre-mRNA splicing of ACMSD. It was noted that critical residues for enzyme function, which had been previously identified through site-directed mutagenesis, are located within an exon that is differentially spliced as a result of this genetic variation, thereby functionally linking molecular genetics to the metabolic regulation of this compound. escholarship.org

Future Research Perspectives on 4 Hydroxynicotinic Acid

Unexplored Biosynthetic and Degradation Pathways

While significant research has elucidated the metabolic pathways of various N-heterocyclic aromatic compounds, the specific biosynthetic and degradation routes for 4-hydroxynicotinic acid (4-HNA) remain largely uncharted territory. The metabolic pathways for other isomers, particularly 6-hydroxynicotinic acid (6-HNA), are well-documented in various microorganisms and serve as a valuable reference for future investigations into 4-HNA. biorxiv.orgpnas.org

In many bacteria, the degradation of nicotinic acid commences with its hydroxylation to 6-HNA by a nicotinate (B505614) hydroxylase. biorxiv.orgjmb.or.krnih.gov This intermediate is then channeled into different pathways depending on the organism. For instance, in Pseudomonas putida KT2440, 6-HNA undergoes oxidative decarboxylation to 2,5-dihydroxypyridine (B106003) (2,5-DHP). pnas.orgresearchgate.net In contrast, the pathway in Bacillus niacini involves a second hydroxylation to form 2,6-dihydroxynicotinic acid. cortland.eduplos.org Anaerobic pathways, such as the one in Eubacterium barkeri, also proceed through 6-HNA but utilize reductive steps. pnas.orgplos.org A complete degradation pathway has also been detailed in the eukaryotic fungus Aspergillus nidulans, which, while different from bacterial routes, also begins with the conversion of nicotinic acid to 6-HNA. biorxiv.orgnih.gov

The degradation of other pyridine (B92270) derivatives, such as 5-hydroxypicolinic acid in Alcaligenes faecalis nih.gov and the pesticide metabolite 6-chloronicotinic acid, also involves hydroxylation and subsequent ring cleavage, demonstrating common biochemical strategies. researchgate.netplos.org Given the extensive characterization of these related pathways, a key area of future research is to determine if analogous pathways exist for 4-HNA. It is plausible that novel microorganisms utilize 4-HNA as a carbon and nitrogen source through currently unknown enzymatic steps. Research should focus on isolating and characterizing such organisms from diverse environments. Investigating whether known nicotinic acid-degrading microbes can be adapted to metabolize 4-HNA could also reveal latent enzymatic capabilities and potential evolutionary pathways for its catabolism.

Novel Enzyme Discovery and Engineering for this compound Transformations

The biotransformation of 4-HNA is contingent on the discovery and application of specific enzymes. Currently, there is a significant knowledge gap regarding enzymes that act on 4-HNA, whereas enzymes transforming its isomers are well-studied. A primary example is 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent enzyme that catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-DHP in bacteria like Pseudomonas putida and Bordetella bronchiseptica. researchgate.netacs.org The structural and mechanistic details of NicC provide a solid foundation for future enzyme discovery and engineering efforts targeting 4-HNA. acs.orgnih.gov

Future research should pursue several avenues:

Discovery of Novel Enzymes: Functional metagenomic screening of environmental DNA libraries could identify novel hydroxylases, monooxygenases, or other enzymes capable of modifying 4-HNA. nih.gov This approach bypasses the need for culturing microorganisms and can uncover enzymes with unique substrate specificities.

Enzyme Engineering: Known enzymes involved in pyridine metabolism, such as NicC or nicotinate dehydrogenase, could be re-engineered to accept 4-HNA as a substrate. jmb.or.kr Techniques like site-directed mutagenesis and directed evolution can be employed to alter the active site of these enzymes. nih.gov For example, studies on NicC variants have already identified key residues (e.g., His47, Tyr215) critical for substrate binding and catalysis, which are prime targets for modification. nih.govnsf.gov

Characterization of New Enzyme Classes: The degradation of related compounds has revealed novel enzymes, such as the three-component nicotinate hydroxylase from Pusillimonas sp. and the chlorohydrolase from Bradyrhizobiaceae sp. that dechlorinates 6-chloronicotinic acid. nih.govplos.org Similar research could uncover entirely new classes of enzymes involved in 4-HNA metabolism.

The development of such biocatalysts is crucial for creating efficient and sustainable methods for synthesizing 4-HNA derivatives or for its potential use in bioremediation. acs.org

Advanced Applications in Drug Discovery and Material Science

Recent findings have highlighted the potential of this compound in specialized, high-value applications, particularly in drug discovery and material science.

In the field of oncology, 4-HNA has been identified as a promising inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT). mdpi.com NAPRT is a key enzyme in the Preiss-Handler pathway, which generates NAD and is exploited by certain cancers to survive. A study demonstrated that 4-HNA exhibited significant anti-cancer activity in NAPRT-proficient cancer cells when used in combination with an inhibitor of a different NAD synthesis pathway (NAMPT). mdpi.com Notably, other isomers such as 5-hydroxynicotinic acid and 6-hydroxynicotinic acid did not produce the same synergistic effect, underscoring the unique therapeutic potential of the 4-hydroxy structure. mdpi.com This positions 4-HNA as a lead compound for the development of novel combination cancer therapies.

In material science, 4-HNA and its derivatives are being explored for the fabrication of advanced materials. a2bchem.com The physicochemical properties of these compounds, such as their pH-dependent solubility and crystallization behavior, are critical for these applications. Research on hydroxynicotinic acids has shown that pH significantly influences crystallization, allowing for the formation of different polymorphs with distinct crystal habits. mdpi.com This tunability is attributed to intermolecular hydrogen bonding involving the hydroxyl group. The ability to control the solid-state structure of 4-HNA allows for the design of materials with tailored properties, opening doors for its use in specialty polymers, pharmaceuticals, and other advanced functional materials.

Computational Modeling and Predictive Studies for this compound Interactions

Computational chemistry offers powerful tools to investigate and predict the behavior of this compound at a molecular level, providing insights that can guide experimental research. Existing computational studies have already shed light on the fundamental physicochemical properties of 4-HNA.

A significant area of research has been the tautomeric polymorphism of 4-HNA. uky.eduresearchgate.net It can exist as either this compound or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid. researchgate.netacs.org Quantum mechanical calculations using methods like Density Functional Theory (DFT) have been employed to understand the relative stability of these tautomers and their various crystalline forms (polymorphs and hydrates). uky.eduacs.org These models have explored how factors like the solvent environment influence which form is more stable. uky.edu Furthermore, lattice energy calculations have been used to evaluate the energetic properties of its crystal structures, providing a deeper understanding of their stability and phase behavior. researchgate.net

Future computational research can build on this foundation to explore more complex interactions:

Biological Target Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between 4-HNA and its biological targets, such as the NAPRT enzyme. mdpi.com Such studies could elucidate the precise binding mode, identify key intermolecular interactions, and explain the observed specificity of 4-HNA compared to its isomers. This would be invaluable for the rational design of more potent drug candidates.

Metabolic Pathway Prediction: Computational tools designed to predict xenobiotic metabolism can be applied to 4-HNA. nih.gov These programs use databases of known biotransformations and reactivity models to predict potential sites of metabolism on the molecule and the structures of likely metabolites. This could help hypothesize degradation pathways that can then be tested experimentally.

Predicting Physicochemical Properties: Advanced modeling can continue to predict properties relevant to material science and pharmaceutical development, such as solubility in different solvents and the formation of co-crystals, which are crucial for formulation and material design. mdpi.com

Environmental Implications and Bioremediation Potential Related to this compound and its Degradation

The environmental fate of N-heterocyclic aromatic compounds (NHACs) is a significant concern, as many are pollutants originating from industrial and agricultural activities. tandfonline.com These compounds can be toxic and persistent in the environment. cortland.eduresearchgate.net While 4-HNA is not currently considered a major environmental pollutant, its potential future use in pharmaceuticals and materials necessitates an understanding of its environmental impact and the development of remediation strategies.

The microbial degradation of other NHACs, particularly nicotinic acid and its derivatives, provides a blueprint for the potential bioremediation of 4-HNA. Bacteria from genera such as Pseudomonas, Bacillus, and Alcaligenes have evolved sophisticated pathways to break down these compounds, often using them as sole sources of carbon and nitrogen. nih.govresearchgate.nettandfonline.com A common strategy in these pathways is an initial hydroxylation step, followed by ring cleavage and funneling of the intermediates into central metabolism. nih.govtandfonline.comnih.gov

Future research in this area should focus on:

Assessing Biodegradability: Determining the biodegradability of 4-HNA in various environmental matrices, such as soil and water, is a crucial first step. This involves studying its persistence and identifying any toxic breakdown products.

Isolating Degrading Microorganisms: Enrichment culture techniques can be used to isolate microbes from contaminated environments that are capable of degrading 4-HNA. The metabolic pathways in these organisms can then be elucidated.

Harnessing Genetic Determinants: The gene clusters responsible for nicotinic acid degradation (e.g., the nic genes in Pseudomonas putida) have been identified. pnas.org If similar gene clusters for 4-HNA degradation are discovered, they could be harnessed for bioremediation. This could involve using the natural host organisms or engineering other microbes with these pathways for more efficient cleanup of potential contamination. researchgate.net The degradation of the pesticide metabolite 6-chloronicotinic acid to 6-HNA, which then enters a known catabolic pathway, is a prime example of how understanding these pathways is critical for environmental cleanup. plos.orgplos.org

Q & A

Q. What in vitro assays are recommended for preliminary pharmacological studies of 4HNA as a bioactive compound?

- Methodological Answer : Use cell viability assays (MTT or resazurin) to screen cytotoxicity. Molecular docking (AutoDock Vina) predicts interactions with targets like enzymes or receptors, validated by surface plasmon resonance (SPR) for binding affinity .

Tables for Key Data

Table 1 : Experimental vs. Computational Enthalpies of Formation (ΔfHm°, kJ/mol)

| Method | 4HNA (Oxo) | 4HNA (Hydroxy) |

|---|---|---|

| Calorimetry | -452.1 ± 2.1 | -445.3 ± 2.3 |

| CBS-QB3 | -449.8 | -443.6 |

| B3LYP | -438.2 | -431.9 |

Table 2 : Crystallographic Data for 4HNA Polymorphs

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|

| P2₁/c | 7.35 | 9.82 | 10.14 | 98.5 | |

| P1 | 5.67 | 7.89 | 12.31 | 89.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.